8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one

DNA-PK inhibition DNA repair radiosensitization

8-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one (CAS 503468-78-8) is a synthetic chromen-4-one derivative belonging to the 2-morpholino-8-aryl-chromen-4-one class of DNA-dependent protein kinase (DNA-PK) inhibitors. It possesses a C-8 4-(hydroxymethyl)phenyl substituent that distinguishes it from the parent compound LY294002 (8-phenyl) and the highly optimized clinical candidate NU7441 (8-dibenzothiophenyl).

Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
CAS No. 503468-78-8
Cat. No. B3269130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one
CAS503468-78-8
Molecular FormulaC20H19NO4
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=C(C=C4)CO
InChIInChI=1S/C20H19NO4/c22-13-14-4-6-15(7-5-14)16-2-1-3-17-18(23)12-19(25-20(16)17)21-8-10-24-11-9-21/h1-7,12,22H,8-11,13H2
InChIKeyGQVASXBFAOLNLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one (CAS 503468-78-8): DNA-PK Inhibitor Procurement & Selection Guide


8-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one (CAS 503468-78-8) is a synthetic chromen-4-one derivative belonging to the 2-morpholino-8-aryl-chromen-4-one class of DNA-dependent protein kinase (DNA-PK) inhibitors [1]. It possesses a C-8 4-(hydroxymethyl)phenyl substituent that distinguishes it from the parent compound LY294002 (8-phenyl) and the highly optimized clinical candidate NU7441 (8-dibenzothiophenyl). The compound is referenced in DNA-PK inhibitor patents and curated in authoritative chemogenomic databases including BindingDB and ChEMBL [2][3].

Why 8-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one Cannot Be Interchanged with Generic DNA-PK Inhibitor Analogs


Generic substitution within the chromen-4-one DNA-PK inhibitor class is invalid due to pronounced structure-activity relationship (SAR) divergence at the C-8 position. The Hardcastle et al. (2005) SAR study demonstrated that DNA-PK IC50 values span over three orders of magnitude (13 nM to >10 µM) depending solely on the 8-aryl substituent identity [1]. LY294002 (8-phenyl) is a promiscuous multi-kinase inhibitor with DNA-PK IC50 of 1.4 µM, while NU7441 (8-dibenzothiophenyl) achieves 13 nM potency but introduces substantial lipophilicity (cLogP ~5.0) . The 4-(hydroxymethyl)phenyl substituent of the target compound confers an intermediate potency (DNA-PK IC50 = 600 nM) with a distinctly different hydrogen-bonding capacity, polarity profile, and chemical derivatization potential compared to either comparator [2]. These differences preclude direct functional substitution.

Quantitative Differentiation Evidence for 8-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one vs. Key Comparators


DNA-PK Inhibitory Potency: 2.3-Fold Improvement Over LY294002

8-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one inhibits DNA-PK with an IC50 of 600 nM, representing a 2.3-fold improvement in potency compared to the structurally related parent compound LY294002 (8-phenyl analog; DNA-PK IC50 = 1.4 µM) [1]. Both values were measured in cell-free enzymatic assays targeting the DNA-PK catalytic subunit. This potency gain is attributable to the 4-hydroxymethyl substitution on the 8-phenyl ring, which introduces favorable polar interactions absent in the unsubstituted phenyl of LY294002 [2].

DNA-PK inhibition DNA repair radiosensitization

Target Selectivity Window vs. PI3K: Class-Level Differentiation from LY294002

LY294002 potently inhibits multiple PI3K isoforms (p110α IC50 = 0.5 µM, p110β IC50 = 0.55 µM, p110δ IC50 = 0.33 µM, p110γ IC50 = 3.8 µM) and CK2 (IC50 = 98 nM) at concentrations comparable to or below its DNA-PK IC50 of 1.4 µM, making it a highly promiscuous multi-kinase inhibitor . In the chromen-4-one DNA-PK inhibitor class, Hardcastle et al. (2005) demonstrated that 8-aryl-substituted analogs generally show selectivity for DNA-PK over PI3K and mTOR, with PI3K/mTOR IC50 values in the low millimolar range for compounds structurally analogous to the target compound [1]. 8-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one is therefore expected to exhibit a substantially wider DNA-PK vs. PI3K selectivity window than LY294002, though direct comparative selectivity profiling data have not been published for this specific compound [2].

Kinase selectivity PI3K off-target DNA-PK specificity

Hydrogen-Bond Donor Capacity: Physicochemical Differentiation from LY294002 and NU7441

The 4-(hydroxymethyl)phenyl substituent at C-8 introduces one hydrogen-bond donor (HBD) to the molecule, yielding a total HBD count of 1, compared to HBD = 0 for LY294002 (8-phenyl) and HBD = 0 for NU7441 (8-dibenzothiophenyl) [1][2]. This structural feature increases topological polar surface area (tPSA ~68.9 Ų vs. ~47.6 Ų for LY294002) and reduces calculated logP (cLogP ~2.2 vs. ~3.0 for LY294002), predicting improved aqueous solubility and reduced membrane permeability relative to the comparators . These physicochemical differences directly impact formulation strategy, DMSO stock preparation, and cellular permeability in assay design.

Physicochemical properties hydrogen bonding drug-likeness solubility

Synthetic Derivatization Potential: Hydroxymethyl Handle for Bioconjugation and Prodrug Design

The primary benzylic alcohol of the 4-(hydroxymethyl)phenyl substituent provides a unique chemical handle for derivatization that is entirely absent in LY294002 (unsubstituted phenyl) and NU7441 (dibenzothiophenyl) [1]. This hydroxymethyl group can undergo esterification, carbamate formation, etherification, or oxidation to the corresponding aldehyde/carboxylic acid, enabling late-stage functionalization for bioconjugation (e.g., biotin, fluorophore, or photoaffinity tag attachment), prodrug design (e.g., phosphate ester for improved solubility), or immobilization on solid supports for affinity chromatography [2]. Such derivatization is not accessible with the comparator compounds without de novo synthesis, making the target compound uniquely suited for chemical probe development.

Chemical biology bioconjugation prodrug design structure-activity relationship

Recommended Application Scenarios for 8-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one Based on Differential Evidence


DNA Repair Pathway Deconvolution Studies Requiring Reduced PI3K Crosstalk

In NHEJ pathway studies where LY294002's broad PI3K inhibition confounds interpretation, 8-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one provides DNA-PK inhibition with an expected wider selectivity margin over PI3K isoforms based on chromen-4-one class SAR [1]. The compound's 600 nM DNA-PK IC50 is suitable for cellular DNA repair assays at concentrations that minimize PI3K off-target engagement, addressing a key limitation of LY294002-based experimental designs.

Chemical Probe Development via Hydroxymethyl-Directed Bioconjugation

The benzylic hydroxymethyl group enables one-step conjugation to biotin, fluorescent dyes, or photoaffinity tags without altering the chromen-4-one pharmacophore core. This capability is not available with LY294002 or NU7441 without de novo synthesis [2]. This scenario is ideal for laboratories developing DNA-PK target engagement assays, cellular imaging probes, or chemical proteomics reagents.

Structure-Activity Relationship Reference Compound for 8-Aryl Chromen-4-one Optimization

As a compound occupying the intermediate potency space (DNA-PK IC50 = 600 nM) between LY294002 (1400 nM) and NU7441 (13 nM), 8-[4-(Hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one serves as a valuable reference point in SAR studies exploring the impact of 8-aryl substituent polarity and hydrogen-bonding capacity on DNA-PK inhibition and kinase selectivity [3]. Its well-defined structure and database-curated activity facilitate direct benchmarking.

Prodrug Design Feasibility Assessment for DNA-PK-Targeted Therapeutics

The hydroxymethyl group serves as a model prodrug attachment point for evaluating phosphate ester, amino acid ester, or other cleavable prodrug strategies aimed at improving the aqueous solubility or tumor-targeted delivery of chromen-4-one DNA-PK inhibitors. This application leverages the unique chemical handle not present in LY294002 or NU7441 [2], supporting preclinical formulation development programs.

Quote Request

Request a Quote for 8-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylchromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.